

Early Research on the Analgesic Effects of Desmethyprodine: A Technical Whitepaper

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Compound of Interest

Compound Name: Desmethyprodine

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Foreword

This document provides an in-depth technical guide on the early research into the analgesic properties of **Desmethyprodine**, also known as 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP). The primary focus of this whitepaper is the foundational work conducted in the mid-20th century, following its initial synthesis. The content is tailored for researchers, scientists, and drug development professionals, offering a concise yet comprehensive overview of the initial pharmacological assessments of this potent synthetic opioid.

Introduction

Desmethyprodine (MPPP), internally coded as Ro 2-0718 by Hoffmann-La Roche, is a synthetic opioid analgesic first synthesized in 1947 by Albert Ziering and John Lee.^{[1][2][3]} Structurally a reversed ester of pethidine (meperidine), it was developed during a period of intense research aimed at discovering synthetic analgesics with morphine-like efficacy but with a more favorable side-effect profile and simpler chemical synthesis.^[4] Early studies in animal models revealed that **Desmethyprodine** possessed significant analgesic properties, with a potency reported to be comparable to or greater than that of morphine in rats.^{[2][5]} Despite these promising initial findings, it was never commercialized for therapeutic use.^[5]

This whitepaper will delve into the available quantitative data from this early research, detail the experimental protocols used to assess its analgesic effects, and provide a visual representation of the understood mechanisms and experimental workflows of the era.

Quantitative Analgesic Data

Early quantitative data on the analgesic potency of **Desmethyprodine** is sparse in readily available literature. However, comparative studies and reports from the time provide valuable insights into its efficacy relative to other established analgesics.

Compound	Animal Model	Analgesic Potency Comparison	Reference
Desmethyprodine (MPPP)	Rats	Reported to have a greater analgesic effect than morphine.	[2]
Desmethyprodine (MPPP)	General	Approximately 70% of the potency of morphine.	[5]
Desmethyprodine (MPPP)	General	Reported to have 30 times the activity of pethidine (meperidine).	[2]
Desmethyprodine (MPPP)	General	Analgesic potency is 1.5 times that of morphine.	[6]

It is important to note that specific ED50 values from the initial studies by Ziering and Lee were not found in the reviewed literature. The data presented is based on qualitative and comparative statements from secondary sources referencing the early work.

Experimental Protocols

The primary methods for evaluating the analgesic effects of new compounds in the 1940s and 1950s were thermal nociceptive tests, such as the hot-plate test and the tail-flick test.

Synthesis of Desmethyprodine (MPPP)

The original synthesis of **Desmethyprodine** as described by Ziering and Lee in 1947 involved a two-step process.[\[1\]](#)[\[3\]](#)[\[7\]](#)[\[8\]](#)

Step 1: Synthesis of 1-methyl-4-phenyl-4-hydroxypiperidine

- 1-methyl-4-piperidone is reacted with a phenyllithium solution in anhydrous ether.
- The reaction mixture is refluxed.
- The resulting complex is hydrolyzed with water and ice.
- The ether layer is separated, and the aqueous layer is extracted with ether.
- The combined ether extracts are dried and the solvent is evaporated to yield the crude tertiary alcohol.

Step 2: Esterification to 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP)

- The crude 1-methyl-4-phenyl-4-hydroxypiperidine is refluxed with propionic anhydride.
- The excess anhydride is decomposed with water.
- The solution is made alkaline with a sodium carbonate solution.
- The resulting base is extracted with ether, dried, and the solvent evaporated.
- The final product is purified by distillation under reduced pressure.

A critical aspect of this synthesis is maintaining a low temperature during esterification to avoid the formation of the neurotoxic byproduct 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).

[5]

Analgesic Activity Assessment

The hot-plate test was a common method for assessing the response to thermal pain. While the exact parameters used by Hoffmann-La Roche for **Desmethyprodine** are not detailed in the available literature, the general protocol of the era is as follows:

- Apparatus: A metal plate is heated to and maintained at a constant temperature (e.g., 55°C). A bottomless glass cylinder is placed on the plate to confine the animal.
- Animal Model: Mice or rats were typically used.

- Procedure:
 - A baseline reaction time is determined by placing the animal on the hot plate and measuring the latency to a nociceptive response, such as paw licking or jumping.
 - The test compound (**Desmethyprodine**) is administered, typically via subcutaneous or intraperitoneal injection.
 - At set time intervals after drug administration, the animal is again placed on the hot plate, and the reaction time is measured.
- Endpoint: An increase in the latency to respond compared to the baseline is indicative of an analgesic effect. A cut-off time is established to prevent tissue damage.

The tail-flick test was another prevalent method for measuring the analgesic effects of centrally acting agents.

- Apparatus: A radiant heat source is focused on a specific portion of the animal's tail.
- Animal Model: Rats were the common model for this assay.
- Procedure:
 - The rat is gently restrained, and its tail is positioned in the path of the radiant heat source.
 - The time taken for the rat to flick its tail away from the heat is measured as the baseline latency.
 - The test compound is administered.
 - The tail-flick latency is re-measured at various time points post-administration.
- Endpoint: An increase in the time to tail-flick is interpreted as an analgesic response.

Mechanism of Action (Early Understanding)

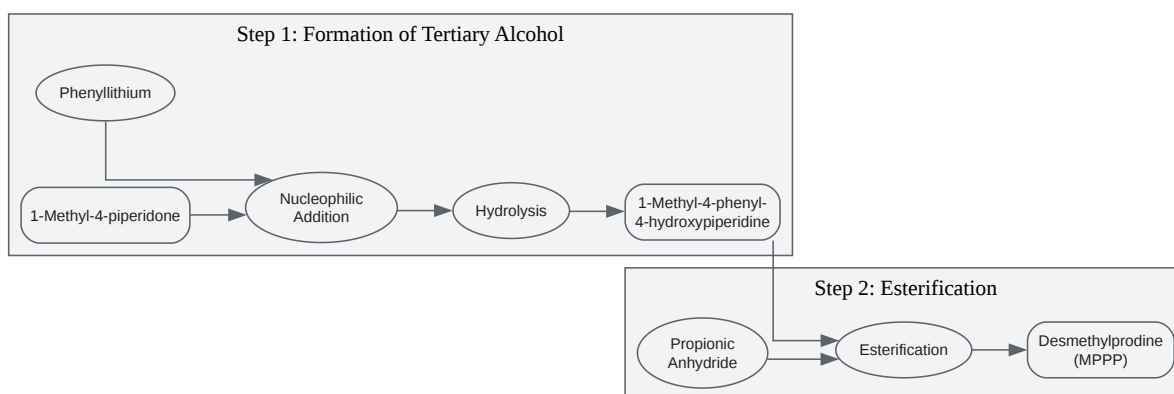
In the 1940s and 1950s, the concept of specific opioid receptors was still in its nascent stages. The prevailing theory was that opioid analgesics interacted with a "receptor surface" on

neuronal cell membranes, leading to their pharmacological effects.[9] The understanding was based on structure-activity relationships, where specific chemical moieties were observed to be essential for analgesic activity. It was understood that these compounds acted centrally to produce analgesia. The modern understanding of specific opioid receptor subtypes (μ , δ , κ) and their downstream signaling through G-proteins was developed much later.[9][10]

Desmethylprodine is now known to be a potent μ -opioid receptor agonist.[6]

Visualizations

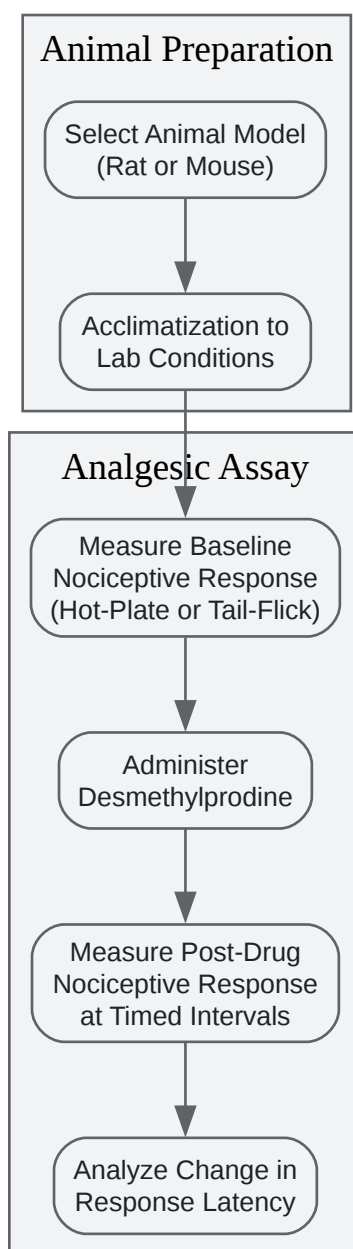
Synthetic Pathway of Desmethylprodine



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Caption: Synthetic pathway for **Desmethylprodine** (MPPP).

Experimental Workflow for Analgesic Testing



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Caption: General workflow for in vivo analgesic assessment.

Hypothesized Mechanism of Action (Mid-20th Century)

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